KN-62

Übersicht

Beschreibung

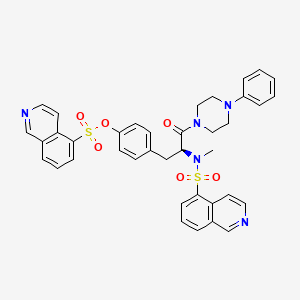

KN-62 is a derivative of isoquinolinesulfonamide. It is a selective, specific, and cell-permeable inhibitor of calcium/calmodulin-dependent kinase type II (CaMK II) with an inhibitory concentration (IC50) of 900 nanomolar. This compound also potently inhibits the purinergic receptor P2X7 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

KN-62 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Isochinolin-Derivaten mit Sulfonamidgruppen beinhaltet. Der spezifische Syntheseweg beinhaltet die folgenden Schritte:

Bildung von Isochinolinsulfonamid: Der erste Schritt beinhaltet die Reaktion von Isochinolin mit Sulfonylchlorid unter Bildung von Isochinolinsulfonamid.

Kupplungsreaktion: Das Isochinolinsulfonamid wird dann unter bestimmten Reaktionsbedingungen mit einem Phenylpiperazin-Derivat gekoppelt, um das Endprodukt this compound zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KN-62 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Isochinolin-Derivate ergeben, während die Reduktion reduzierte Isochinolinsulfonamide produzieren kann .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

KN-62 is primarily utilized as a research tool to study CaMKII inhibition. The compound has demonstrated significant inhibition of CaMKII activity, which is crucial for understanding various biochemical pathways.

Key Findings:

- Inhibition Characteristics: this compound exhibits a Ki value of approximately 0.9 µM for CaMKII, indicating its potency in inhibiting this kinase's activity .

- Substrate Interaction: It effectively inhibits the phosphorylation of substrates such as chicken gizzard myosin light chain in vitro, showcasing its potential in biochemical assays .

Biological Research

In biological contexts, this compound has been employed to investigate the role of CaMKII in cellular processes such as signal transduction and cell cycle regulation.

Case Studies:

- Cell Cycle Arrest: In HEK-293 cells, treatment with 10 µM this compound led to cell cycle arrest in the S phase due to the blockade of CaMKII phosphorylation on type III adenylyl cyclase .

- Infection Studies: A study demonstrated that this compound reduced Chlamydia pneumoniae infection by 36% in murine fibroblast cells, suggesting its role in modulating host-pathogen interactions through the MAPK pathway .

Medical Applications

The therapeutic potential of this compound extends to treating diseases associated with CaMKII dysregulation, such as cardiac and neurological disorders.

Therapeutic Insights:

- Neurological Disorders: this compound's ability to inhibit CaMKII may provide insights into treatments for conditions involving synaptic plasticity and memory formation .

- Cardiac Health: Given that CaMKII plays a significant role in cardiac function, this compound may be explored further for its cardioprotective effects against ischemia-reperfusion injury .

Industrial Applications

In pharmaceutical development, this compound serves as a prototype for designing new drugs targeting CaMKII and purinergic receptors.

Drug Development:

- P2X7 Receptor Antagonism: this compound's role as a P2X7 receptor antagonist (IC50 = 15 nM) positions it as a candidate for developing therapies aimed at inflammatory and pain-related conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | Inhibition of CaMKII | Ki = 0.9 µM; inhibits substrate phosphorylation |

| Biological Research | Cell cycle regulation; infection studies | Reduced Chlamydia pneumoniae infection by 36% |

| Medical Applications | Potential treatments for cardiac/neurological disorders | Modulates synaptic plasticity; cardioprotective effects |

| Industrial Development | Drug design targeting CaMKII/P2X7 receptors | Non-competitive antagonist with therapeutic potential |

Wirkmechanismus

KN-62 exerts its effects by binding directly to the calmodulin binding site of CaMK II, thereby blocking the combination of calmodulin and CaMK II. This inhibition prevents the autophosphorylation of CaMK II, leading to its inactivation. The inhibitory effect of this compound is competitive with respect to calmodulin . Additionally, this compound acts as a potent non-competitive antagonist at the purinergic receptor P2X7 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KN-04 und KN-92: Kinase-inaktive Kontrollen, die in der Forschung verwendet werden, um die Auswirkungen der CaMK II-Hemmung zu untersuchen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Selektivität und Potenz als CaMK II-Inhibitor einzigartig. Es zeichnet sich auch durch seine Fähigkeit aus, den purinergen Rezeptor P2X7 zu hemmen, was es zu einem wertvollen Werkzeug bei der Untersuchung sowohl von Calcium/Calmodulin-abhängiger Kinase Typ II als auch von purinergen Rezeptorwegen macht .

Biologische Aktivität

KN-62 is a potent inhibitor of calmodulin-dependent protein kinases (CaMKs), particularly CaMKII, with significant implications in various biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

- Chemical Name: 4-[(2S)-2-[(5-isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl] phenyl isoquinolinesulfonic acid ester

- Molecular Formula: C₃₈H₃₅N₅O₆S₂

- IC50 Values:

- CaMKII: 0.9 μM

- P2X7 Receptor: 15 nM

This compound functions primarily as a non-competitive antagonist at the P2X7 receptor and selectively inhibits CaMKII by binding to its calmodulin-binding site. This inhibition disrupts calcium signaling pathways that are crucial for various cellular functions.

Inhibition of HIF-1α in Cancer Cells

This compound has been shown to inhibit the hypoxic induction of HIF-1α protein in hepatocellular carcinoma cells (Hep3B and HepG2). The compound significantly reduces HIF-1α levels in a dose-dependent manner, suggesting its potential as an anti-cancer agent targeting hypoxia-induced pathways.

| Cell Type | Effect of this compound on HIF-1α Levels |

|---|---|

| Hep3B | Significant reduction |

| HepG2 | Significant reduction |

| MCF7 | No response |

| SK-N-MC | No response |

This differential response indicates that the effectiveness of this compound may vary depending on the cancer type, which is critical for developing targeted therapies.

Induction of Differentiation in Leukemia Cells

In studies involving HL-60 human myeloid leukemia cells, this compound enhanced retinoic acid (RA) sensitivity and promoted terminal differentiation. The compound's ability to enhance RARα transcriptional activity indicates its role in regulating gene expression related to cell differentiation.

| Compound | IC50 (μM) | Effect on HL-60 Differentiation |

|---|---|---|

| This compound | 1.6 | Promotes differentiation |

| AS-004 | 0.38 | More potent than this compound |

This suggests that modifications to the this compound structure can lead to compounds with enhanced biological activity.

Impact on Cytokine Release

This compound has also been investigated for its effects on cytokine release from monocyte-derived human macrophages. Notably, certain derivatives of this compound completely inhibited IL-1β secretion, a key cytokine involved in inflammation and immune responses.

Case Studies and Research Findings

- Tumor Response to Hypoxia : A study demonstrated that this compound blunted tumor responses to hypoxia by inhibiting HIF-mediated transcriptional activity in hepatoma cells, indicating a potential application in cancer therapy focused on hypoxic tumor environments .

- Leukemia Differentiation : Research showed that this compound enhances differentiation in leukemia cells by modulating RARα activity, suggesting its role as a differentiating agent in cancer treatment .

- Cytokine Modulation : In another study, this compound's effect on cytokine release was assessed, revealing that it could serve as a therapeutic agent in inflammatory diseases by regulating IL-1β secretion .

Eigenschaften

IUPAC Name |

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLFQBBRSMWHX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127191-97-3 | |

| Record name | 4-[(2S)-2-[(5-Isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl 5-isoquinolinesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127191-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KN 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KN-62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HM46XPOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.